molecular formula C21H18N4O3 B2356491 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251631-05-6

1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2356491
CAS No.: 1251631-05-6
M. Wt: 374.4
InChI Key: QEAGOBGUTIDRFZ-UHFFFAOYSA-N
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Description

1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide include other pyrazolo[3,4-b]pyridine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-7-9-15(10-8-13)23-20(27)17-18(26)16-11-22-25(19(16)24-21(17)28)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAGOBGUTIDRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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